3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes an amino group, a difluoroethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroethylamine with a suitable pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile
- 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to these similar compounds, 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has a unique dihydropyridinone ring structure, which may confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H8F2N2O |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-11-2-1-6(12)5(10)3-11/h1-3,7H,4,10H2 |
InChI Key |
JQDCFDXWAZPKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.